3-(Trifluoromethoxy)thiobenzamide

Catalog No.
S829690
CAS No.
1053656-09-9
M.F
C8H6F3NOS
M. Wt
221.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethoxy)thiobenzamide

CAS Number

1053656-09-9

Product Name

3-(Trifluoromethoxy)thiobenzamide

IUPAC Name

3-(trifluoromethoxy)benzenecarbothioamide

Molecular Formula

C8H6F3NOS

Molecular Weight

221.2 g/mol

InChI

InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-3-1-2-5(4-6)7(12)14/h1-4H,(H2,12,14)

InChI Key

KGDKLGFSPGGSRL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=S)N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=S)N

The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . Despite the promising applications, the synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle .

In particular, the trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry . The application of a photoredox catalyst [Ru (bpy) 3 ] (PF 6) 2 and visible light irradiation gave azidotrifluoromethoxylated products with isolated yields ranging from 28% to 72% .

3-(Trifluoromethoxy)thiobenzamide is characterized by the presence of a trifluoromethoxy group attached to a thiobenzamide structure. Its chemical formula is C8H6F3NOS, with a molecular weight of approximately 221.20 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity, which is significant for its biological activity and interaction with various molecular targets .

There is no current information available on the specific mechanism of action of 3-(Trifluoromethyl)thiobenzamide.

  • Handle with gloves and proper personal protective equipment due to its unknown toxicity.
  • Avoid inhalation and ingestion.
  • Store in a cool, dry, and well-ventilated place away from incompatible materials like strong acids, bases, and oxidizing agents.

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the thiobenzamide moiety into corresponding amines or thiols, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to various derivatives when reacted with nucleophiles such as amines or thiols .

Research indicates that 3-(Trifluoromethoxy)thiobenzamide exhibits significant biological activity, particularly in the context of drug development. The lipophilic nature of the trifluoromethoxy group allows for better membrane penetration, making it a promising candidate for targeting specific enzymes and receptors in biological systems . Additionally, it has been explored for its potential roles in proteomics research and as a pharmacophore in medicinal chemistry.

The synthesis of 3-(Trifluoromethoxy)thiobenzamide can be achieved through various methods:

  • Direct Reaction: One common method involves reacting thiobenzamide with trifluoromethoxylation reagents under optimized conditions to yield high purity products.
  • Thiazole Ring Construction: Another approach includes utilizing 1-bromo-3,3,3-trifluoroacetone in conjunction with thiobenzamide to construct thiazole derivatives that may include this compound as an intermediate .

3-(Trifluoromethoxy)thiobenzamide finds applications across several fields:

  • Medicinal Chemistry: Its unique structural features make it a valuable building block in drug design and development.
  • Agrochemicals: The compound may be utilized in developing new agrochemical formulations due to its biological activity.
  • Materials Science: It serves as a precursor in synthesizing advanced materials with specific properties .

Studies on the interactions of 3-(Trifluoromethoxy)thiobenzamide with various biological targets have shown promising results. The compound's ability to penetrate cellular membranes enhances its potential as a therapeutic agent. Research continues to explore its mechanism of action and interactions at the molecular level .

Several compounds share structural similarities with 3-(Trifluoromethoxy)thiobenzamide. Notable examples include:

  • 4-(Trifluoromethyl)thiophenol
  • 3-(Trifluoromethyl)thiobenzamide
  • 4-(Acetoxymethyl)thiobenzamide
  • 3,4-Dimethylthiobenzamide

Uniqueness

The presence of the trifluoromethoxy group distinguishes 3-(Trifluoromethoxy)thiobenzamide from other similar compounds. This unique feature imparts enhanced lipophilicity and metabolic stability, making it particularly suitable for pharmaceutical applications. Its ability to interact effectively with biological targets further emphasizes its potential as a versatile compound in research and industry .

XLogP3

2.7

Dates

Last modified: 08-16-2023

Explore Compound Types